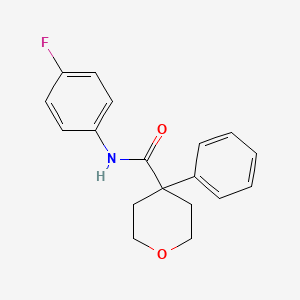![molecular formula C21H26N4O3 B5602523 3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on similar compounds has detailed multi-step synthetic pathways starting from basic aromatic or heterocyclic amines. For instance, a study by Guillon et al. (2020) on a pyrrolo[1,2-a]quinoxaline derivative involves a multi-step synthesis starting from 2-nitroaniline, showcasing the complexity and the intricate steps required in synthesizing such compounds (Guillon et al., 2020). This suggests that the synthesis of our target compound would likely involve a complex pathway, potentially starting from quinoxaline derivatives or similar precursors.
Molecular Structure AnalysisThe molecular structure of compounds related to the target molecule has been characterized using techniques like FT-IR, NMR (1H, 13C), X-ray crystallography, and HRMS. For example, the structural characterization of quinoxaline derivatives has been achieved, revealing detailed insights into their molecular frameworks and confirming the identity of synthesized compounds (Guillon et al., 2020). These methodologies would be critical in elucidating the structure of "3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one."
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds have been studied, indicating potential reactions such as three-component synthesis, oxidative cyclization, and acylation reactions that these molecules can undergo. For instance, a study by Lisovenko and Dryahlov (2016) on the three-component reaction involving quinoxaline derivatives underlines the versatility and reactivity of these compounds in creating complex molecular architectures (Lisovenko & Dryahlov, 2016). These findings suggest that our target compound could participate in similar chemical reactions, showcasing a range of chemical properties and reactivities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been synthesized and evaluated for their potential in various biological activities. For instance, Caroon et al. (1981) investigated a series of these compounds for their antihypertensive properties in rats, revealing significant findings in the domain of blood pressure regulation without evidence of beta-adrenergic blocking activity, highlighting their potential as alpha-adrenergic blockers (Caroon et al., 1981). Similarly, Guillon et al. (2020) synthesized a quinoxaline derivative showing cytotoxic potential against several human leukemia cell lines, which underscores the compound's potential in cancer research (Guillon et al., 2020).
Chemical Synthesis and Reactivity
Lisovenko et al. (2016) demonstrated the three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, highlighting the compound's versatility in synthesizing complex molecular architectures (Lisovenko et al., 2016). Furthermore, the work by Refaat et al. (2004) on synthesizing various quinoxaline derivatives, including antimicrobial assessments, points towards the importance of these compounds in developing new antimicrobial agents (Refaat et al., 2004).
Potential in Drug Development
Research by Xie et al. (2019) on metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones presents a new method for preparing bioactive quinoxaline derivatives, suggesting avenues for drug synthesis and development (Xie et al., 2019). Additionally, the exploration of spirolactams as pseudopeptides for peptide synthesis by Fernandez et al. (2002) indicates the compound's utility in creating constrained surrogates for bioactive peptides (Fernandez et al., 2002).
Propiedades
IUPAC Name |
3-pentan-2-yl-8-(quinoxaline-5-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-3-5-15(2)25-14-21(28-20(25)27)8-12-24(13-9-21)19(26)16-6-4-7-17-18(16)23-11-10-22-17/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLEPQHZOOFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C4C(=CC=C3)N=CC=N4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)
![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)
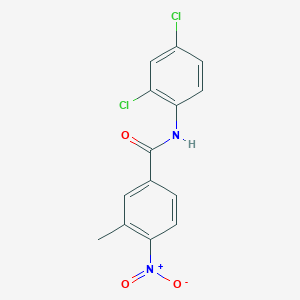
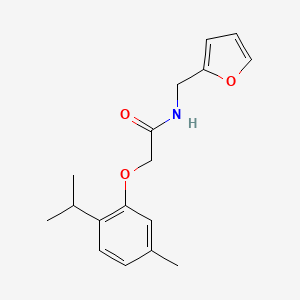
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)
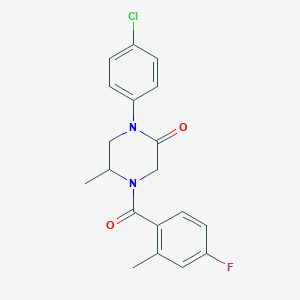

![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)
acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)
![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5602505.png)
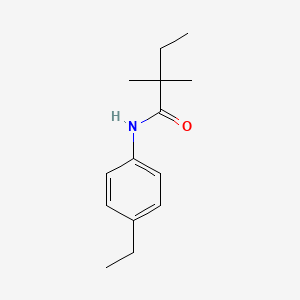
![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)
